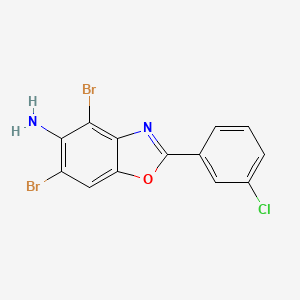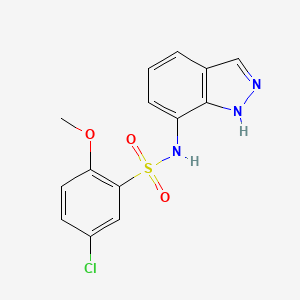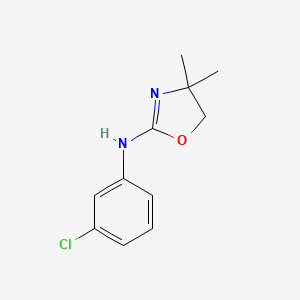![molecular formula C19H24N2O4S B14946118 Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl carbamate group attached to a phenethyl group, which is further substituted with a sulfonyl group and a 2,6-dimethylanilino moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,6-Dimethylaniline: This can be synthesized through the nitration of xylene followed by reduction.
Sulfonylation: The 2,6-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of Phenethyl Intermediate: The phenethyl group is prepared through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The phenethyl intermediate is coupled with the sulfonylated 2,6-dimethylaniline under specific conditions to form the desired compound.
Carbamoylation: Finally, the ethyl carbamate group is introduced through a reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and ethyl carbamate group may contribute to the compound’s binding affinity and specificity for certain biological targets.
相似化合物的比较
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE can be compared with other similar compounds, such as:
N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE: Lacks the ethyl group, which may affect its chemical properties and biological activity.
ETHYL N-{4-[(ANILINO)SULFONYL]PHENETHYL}CARBAMATE: Lacks the 2,6-dimethyl substitution, which can influence its reactivity and interactions.
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}CARBAMATE:
The unique combination of functional groups in ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
ethyl N-[2-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-19(22)20-13-12-16-8-10-17(11-9-16)26(23,24)21-18-14(2)6-5-7-15(18)3/h5-11,21H,4,12-13H2,1-3H3,(H,20,22) |
InChI 键 |
GTJNRKJMOIPLAI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)

![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)


![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)
![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)


![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
